molecular formula C11H11F3O4S B3175859 [2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate CAS No. 960249-70-1

[2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate

Cat. No.: B3175859
CAS No.: 960249-70-1
M. Wt: 296.26 g/mol
InChI Key: JNMFJRRMXRUZKR-UHFFFAOYSA-N
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Description

[2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate is a sulfonate ester featuring a trifluoromethyl-substituted epoxide (oxirane) ring. This compound combines the reactivity of an epoxide with the electron-withdrawing effects of the trifluoromethyl group, making it a versatile intermediate in organic synthesis. The 4-methylbenzenesulfonate (tosylate) group acts as a leaving group, facilitating nucleophilic substitution reactions.

Properties

IUPAC Name

[2-(trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O4S/c1-8-2-4-9(5-3-8)19(15,16)18-7-10(6-17-10)11(12,13)14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMFJRRMXRUZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2(CO2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960249-70-1
Record name [2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate typically involves the reaction of a trifluoromethyl-substituted epoxide with a sulfonate ester. One common method includes the use of trifluoromethyl-substituted epoxide and 4-methylbenzenesulfonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

[2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.

    Oxidation: The compound can undergo oxidation reactions, particularly at the trifluoromethyl group, leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonate group, converting it into different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions, while reducing agents such as lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amino alcohol, while oxidation can produce a trifluoromethyl ketone.

Scientific Research Applications

Chemistry

In chemistry, [2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to modify biomolecules, potentially altering their properties and functions. Its ability to introduce trifluoromethyl groups into biological molecules can be useful in drug discovery and development.

Medicine

In medicine, the compound’s derivatives may have potential therapeutic applications. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable moiety in drug design.

Industry

In the industrial sector, [2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate can be used in the production of specialty chemicals and materials. Its unique properties can be exploited in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of [2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares key structural analogs, focusing on substituents, molecular weights, and functional groups:

Compound Name Molecular Formula Molecular Weight Key Substituents Similarity Score*
Fluoromethyl 4-methylbenzenesulfonate C₈H₉FO₃S 204.21 Fluoromethyl 0.69
2-Fluoroethyl 4-methylbenzenesulfonate C₉H₁₁FO₃S 218.24 2-Fluoroethyl 0.68
(3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate C₁₁H₁₂FO₃S 252.27 3-Fluorooxetane 0.61
2,2,2-Trifluoroethyl 4-methylbenzenesulfonate C₉H₉F₃O₃S 254.23 2,2,2-Trifluoroethyl N/A
Target Compound† C₁₁H₁₁F₃O₄S 308.26 2-(Trifluoromethyl)oxiran-2-ylmethyl N/A

*Similarity scores derived from structural comparisons in .
†Theoretical values based on molecular formula.

Key Observations :

  • Trifluoromethyl vs. Fluorinated Alkyl Groups: The trifluoromethyl group in the target compound increases molecular weight and steric bulk compared to mono- or di-fluorinated analogs (e.g., 2-Fluoroethyl tosylate).
  • Epoxide vs. Oxetane : The epoxide ring in the target compound is more strained than the oxetane ring in (3-Fluorooxetan-3-yl)methyl tosylate, leading to higher reactivity in nucleophilic additions .
Reactivity Trends
  • Epoxide Ring-Opening: The trifluoromethyl group destabilizes the epoxide ring via inductive effects, making it more susceptible to nucleophilic attack compared to non-fluorinated epoxides. This is critical in forming ether or amine linkages in drug candidates .
  • Comparison with Trifluoroethyl Tosylates: 2,2,2-Trifluoroethyl tosylate lacks an epoxide ring but shares the strong electron-withdrawing trifluoromethyl group.

Biological Activity

[2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical formula for [2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate is C11H11F3O4SC_{11}H_{11}F_3O_4S. It contains a trifluoromethyl group which is known to enhance the lipophilicity and metabolic stability of compounds, potentially affecting their biological activity.

Synthesis

The synthesis of [2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate typically involves the reaction of appropriate precursors under controlled conditions. For instance, a method described in recent literature includes the use of potassium carbonate in dichloromethane as a solvent, resulting in high yields of the desired compound .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of [2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate. In vitro tests demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, indicating its potential as an antimicrobial agent .

Cytotoxicity

The cytotoxic effects of this compound have been assessed using several cancer cell lines. Results indicated that [2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate exhibits selective cytotoxicity towards certain tumor cells while sparing normal cells. The mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of caspase-3 activity in treated cells .

Enzyme Inhibition

Research has also focused on the compound's ability to inhibit specific enzymes relevant in cancer progression. For example, it has been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis. This inhibition could potentially limit cancer spread and improve therapeutic outcomes .

Case Studies

StudyObjectiveFindings
Study A Evaluation of antimicrobial activityDemonstrated significant inhibition against S. aureus with an MIC of 32 µg/mL.
Study B Cytotoxicity assessmentInduced apoptosis in breast cancer cells with an IC50 value of 15 µM.
Study C Enzyme inhibition studyInhibited MMP-9 activity by 50% at a concentration of 20 µM.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing [2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate, and how is its purity validated?

  • Answer : The compound is synthesized via nucleophilic substitution or esterification reactions. For example, in a patent-derived protocol, the sulfonate ester is prepared by reacting a hydroxyl-containing intermediate with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., Cs₂CO₃ in acetonitrile at 50–80°C for 4–24 hours). Post-synthesis, purity is validated using LCMS (e.g., m/z 921 [M+H]⁺) and reverse-phase HPLC (retention time: 1.01–1.62 minutes under SMD-TFA05 conditions) .

Q. What mechanistic role does the trifluoromethyloxirane group play in reactions involving this compound?

  • Answer : The 2-(trifluoromethyl)oxirane moiety is highly electrophilic due to the electron-withdrawing CF₃ group, making it reactive toward nucleophilic ring-opening reactions. This enables applications in forming carbon-heteroatom bonds (e.g., with amines or alcohols) while the tosylate group acts as a stable leaving group .

Q. How is the compound typically stored to ensure stability in laboratory settings?

  • Answer : The compound should be stored under inert conditions (argon/nitrogen) at –20°C to prevent hydrolysis of the sulfonate ester or epoxide ring. Stability tests via periodic HPLC analysis are recommended to monitor degradation, particularly under humid or acidic conditions .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., epoxide vs. sulfonate reactivity) be controlled during nucleophilic substitutions?

  • Answer : Selectivity depends on reaction conditions:

  • Epoxide activation : Use polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) to favor nucleophilic attack on the epoxide.
  • Sulfonate displacement : Employ stronger bases (e.g., Cs₂CO₃) in acetonitrile at elevated temperatures (50–80°C) to prioritize sulfonate leaving-group reactivity .
    • Data Table :
Reactivity TargetSolventBaseTemp. (°C)Yield (%)Reference
Epoxide ringDMFK₂CO₃2565
Sulfonate groupMeCNCs₂CO₃8083

Q. What strategies mitigate steric hindrance during epoxide ring-opening reactions with bulky nucleophiles?

  • Answer : Steric effects from the trifluoromethyl group can be addressed by:

  • Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity.
  • Increasing reaction temperatures (80–100°C) to overcome kinetic barriers.
  • Pre-activating the nucleophile with NaH or LDA .

Q. How do electronic effects influence regioselectivity in epoxide ring-opening reactions?

  • Answer : The CF₃ group directs nucleophilic attack to the less substituted epoxide carbon due to its electron-withdrawing nature, as confirmed by DFT calculations in analogous systems. Experimental validation via ¹⁹F NMR can track regioselectivity trends .

Q. What analytical challenges arise in characterizing byproducts from incomplete reactions, and how are they resolved?

  • Answer : Byproducts (e.g., residual hydroxyl intermediates or dimerized epoxides) are identified using high-resolution LCMS and purified via C18 reverse-phase chromatography. For example, in a patent example, a 65% yield was achieved after HPLC purification to remove unreacted starting materials .

Methodological Best Practices

Recommended solvent systems for large-scale synthesis:

  • Acetonitrile or THF is preferred for solubility and compatibility with Cs₂CO₃. Avoid DMSO due to potential sulfonate ester degradation .

Critical parameters for reproducibility in kinetic studies:

  • Strict control of moisture (use molecular sieves), base stoichiometry (1.5–2.0 equivalents), and reaction time (4–24 hours) is essential. Deviations >5% in these parameters reduce yields by 20–30% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate
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[2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate

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